Tridecanoic acid

Catalog No.
S571797
CAS No.
638-53-9
M.F
C13H26O2
M. Wt
214.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecanoic acid

CAS Number

638-53-9

Product Name

Tridecanoic acid

IUPAC Name

tridecanoic acid

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

SZHOJFHSIKHZHA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(=O)O

Solubility

0.033 mg/mL

Synonyms

NSC 25955; NSC 69131; Tridecylic Acid; n-Tridecanoic Acid; n-Tridecoic Acid

Canonical SMILES

CCCCCCCCCCCCC(=O)O

Tridecanoic acid, also known as tridecylic acid, is a saturated fatty acid with the chemical formula C13H26O2\text{C}_{13}\text{H}_{26}\text{O}_2. It consists of a straight-chain structure with thirteen carbon atoms and is classified as a long-chain fatty acid. Tridecanoic acid appears as a white solid at room temperature and is soluble in organic solvents. It is notable for its role in various biological processes and industrial applications.

  • Energy source: Tridecanoic acid, like other fatty acids, can be broken down by cells to generate energy through cellular respiration [].
  • Membrane structure: Fatty acids are essential components of cell membranes, influencing their fluidity and function [].

Studying Lipid-Protein Interactions and Biological Membranes:

Tridecanoic acid serves as a valuable tool for researchers investigating interactions between lipids (fats) and proteins in biological membranes. Its defined chemical structure allows scientists to control specific aspects of the interaction, enabling them to understand how these molecules influence membrane function and dynamics []. Studies have employed tridecanoic acid to probe protein-lipid interactions in various contexts, including signal transduction and membrane transport processes [].

Investigating Fatty Acid Metabolism:

Tridecanoic acid plays a role in research exploring fatty acid metabolism, the set of biochemical processes by which the body synthesizes, breaks down, and utilizes fatty acids for energy production. Researchers can utilize labeled versions of tridecanoic acid, containing isotopes of specific elements, to trace its pathway through the metabolic pathways within cells []. This allows them to gain insights into how the body handles medium-chain fatty acids like tridecanoic acid compared to other types of fatty acids.

Potential Antibacterial Properties:

Research suggests that tridecanoic acid, in its esterified form (tridecanoic acid methyl ester), possesses antibacterial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, including foodborne pathogens []. The mechanism of action appears to involve disrupting the bacterial cell membrane, leading to growth inhibition and ultimately cell death []. However, further research is needed to fully understand the potential of tridecanoic acid as an antimicrobial agent.

Typical of carboxylic acids. These include:

  • Esterification: Tridecanoic acid reacts with alcohols to form esters, which are important in the production of biodiesel and flavoring agents.
  • Saponification: It can undergo hydrolysis in the presence of a base to yield glycerol and soap.
  • Oxidation: Under strong oxidizing conditions, tridecanoic acid can be oxidized to form dicarboxylic acids or other oxidation products.

A laboratory preparation method involves the oxidation of 1-tetradecene using permanganate, leading to the formation of tridecanoic acid .

Tridecanoic acid exhibits various biological activities. It has been shown to possess bactericidal properties against Gram-positive bacteria by disrupting their membrane phospholipids . Additionally, it plays a role in regulating inflammation and energy metabolism through its interactions with cellular pathways. Tridecanoic acid is involved in the biosynthesis of N-acyl ethanolamines, which are critical for cellular signaling and metabolic regulation .

Several methods exist for synthesizing tridecanoic acid:

  • Natural Extraction: It can be extracted from natural sources such as plant oils and animal fats.
  • Chemical Synthesis: Laboratory synthesis often involves the oxidation of longer-chain alkenes (e.g., 1-tetradecene) or the hydrolysis of corresponding fatty acid derivatives .
  • Microbial Fermentation: Certain microorganisms can produce tridecanoic acid through fermentation processes, which is an area of interest for sustainable production methods.

Tridecanoic acid finds applications across various fields:

  • Food Industry: Used as an emulsifier and flavoring agent.
  • Cosmetics: Incorporated into formulations for its moisturizing properties.
  • Pharmaceuticals: Its bactericidal activity makes it a candidate for developing antimicrobial agents.
  • Industrial Uses: Utilized in the production of surfactants and lubricants due to its chemical stability and solubility properties.

Research has demonstrated that tridecanoic acid interacts with various cellular receptors, including integrins. These interactions can influence cell proliferation and immune responses. The compound has been studied for its potential role in modulating inflammatory pathways, particularly through its effects on mitochondrial integrity and phospholipid metabolism .

Tridecanoic acid shares similarities with other fatty acids but possesses unique characteristics due to its specific carbon chain length. Here are some comparable compounds:

Compound NameFormulaCarbon Chain LengthUnique Features
Decanoic AcidC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_210Shorter chain; commonly used in food products.
Undecanoic AcidC11H22O2\text{C}_{11}\text{H}_{22}\text{O}_211Slightly longer; used in surfactants.
Dodecanoic AcidC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_212Commonly found in coconut oil; used in cosmetics.
Tetradecanoic AcidC14H28O2\text{C}_{14}\text{H}_{28}\text{O}_214Longer chain; used in biodiesel production.

Tridecanoic acid's unique thirteen-carbon structure allows it to exhibit distinct physicochemical properties compared to these similar compounds, influencing its applications and biological activities.

Physical Description

White to off-white solid; [Acros Organics MSDS]
Solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

214.193280068 g/mol

Monoisotopic Mass

214.193280068 g/mol

Boiling Point

312.4 °C

Heavy Atom Count

15

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

44.5 °C

UNII

19936LIY2V

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 25 of 26 companies (only ~ 3.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

1.26e-05 mmHg

Pictograms

Irritant

Irritant

Other CAS

68002-90-4
638-53-9

Wikipedia

Tridecylic_acid

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Tridecanoic acid: ACTIVE
Fatty acids, C10-16: ACTIVE

Dates

Modify: 2023-08-15
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. S. Alcorn et al. “Taxonomy and Pathogenicity of Erwinia cacticida sp. nov.” International Journal of Systematic Bacteriology, vol. 41 pp. 197-212, 19914. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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